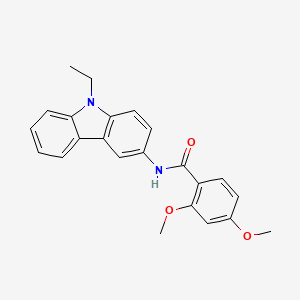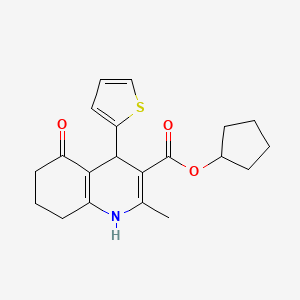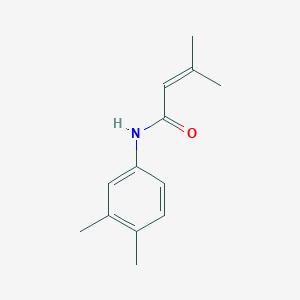![molecular formula C23H25N5O2 B5216084 6-[4-(aminocarbonyl)-1-piperidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B5216084.png)
6-[4-(aminocarbonyl)-1-piperidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[4-(aminocarbonyl)-1-piperidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide, abbreviated as AMN082, is a chemical compound with potential therapeutic applications in the field of neuroscience. It belongs to the class of small molecule agonists of metabotropic glutamate receptor subtype 7 (mGlu7), which is a promising target for the treatment of various neurological disorders.
Mecanismo De Acción
AMN082 acts as a selective and potent agonist of 6-[4-(aminocarbonyl)-1-piperidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide receptors, which are G protein-coupled receptors located in various brain regions, including the prefrontal cortex, hippocampus, and amygdala. When AMN082 binds to 6-[4-(aminocarbonyl)-1-piperidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide receptors, it induces a conformational change that activates the receptor and triggers downstream signaling pathways. This results in the inhibition of glutamate release from presynaptic terminals and the modulation of postsynaptic ion channels and second messenger systems. The net effect is the reduction of neuronal excitability and the enhancement of synaptic plasticity, which are key mechanisms underlying learning, memory, and emotional processing.
Biochemical and Physiological Effects:
AMN082 has been found to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that AMN082 enhances 6-[4-(aminocarbonyl)-1-piperidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide receptor-mediated inhibition of glutamate release in various brain regions, including the prefrontal cortex, hippocampus, and amygdala. This results in the reduction of neuronal excitability and the enhancement of synaptic plasticity. In vivo studies have shown that AMN082 has anxiolytic and antidepressant-like effects in animal models of anxiety and depression. It has also been found to reduce drug-seeking behavior in animal models of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AMN082 has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for 6-[4-(aminocarbonyl)-1-piperidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide receptors, which allows for precise and targeted modulation of glutamate neurotransmission. Another advantage is its ability to penetrate the blood-brain barrier, which allows for in vivo studies of its effects on brain function and behavior. However, one limitation is its relatively short half-life, which requires frequent administration in animal studies. Another limitation is its potential off-target effects on other mGlu receptor subtypes, which can complicate interpretation of results.
Direcciones Futuras
There are several future directions for research on AMN082. One direction is to further elucidate its mechanism of action and downstream signaling pathways, which can inform the development of more selective and potent 6-[4-(aminocarbonyl)-1-piperidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide receptor agonists. Another direction is to investigate its effects on various neurological disorders, including anxiety, depression, schizophrenia, and addiction, in both animal models and human clinical trials. A third direction is to explore its potential as a tool for studying the role of 6-[4-(aminocarbonyl)-1-piperidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide receptors in brain function and behavior, including learning, memory, and emotional processing.
Métodos De Síntesis
AMN082 can be synthesized by a multi-step process involving the reaction of various reagents and intermediates. The first step involves the reaction of 2-chloronicotinic acid with 2-(bromomethyl)quinoline to form 2-(quinolin-2-ylmethyl)nicotinic acid. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N-methylpiperidine-4-carboxamide to form the desired product, AMN082.
Aplicaciones Científicas De Investigación
AMN082 has been extensively researched for its potential therapeutic applications in various neurological disorders, including anxiety, depression, schizophrenia, and addiction. It has been shown to modulate the activity of 6-[4-(aminocarbonyl)-1-piperidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide receptors, which are involved in the regulation of glutamate neurotransmission, synaptic plasticity, and neuronal excitability. AMN082 has been found to enhance 6-[4-(aminocarbonyl)-1-piperidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide receptor-mediated inhibition of glutamate release in the prefrontal cortex, which is a key brain region involved in cognitive and emotional processing. This suggests that AMN082 may have potential as a novel treatment for cognitive and emotional deficits associated with various neurological disorders.
Propiedades
IUPAC Name |
6-(4-carbamoylpiperidin-1-yl)-N-methyl-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-27(15-19-8-6-16-4-2-3-5-20(16)26-19)23(30)18-7-9-21(25-14-18)28-12-10-17(11-13-28)22(24)29/h2-9,14,17H,10-13,15H2,1H3,(H2,24,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMAEXHUMRJVSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2C=C1)C(=O)C3=CN=C(C=C3)N4CCC(CC4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(aminocarbonyl)-1-piperidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide](/img/structure/B5216004.png)

![1,7-dimethyl-5-(1-piperidinylcarbonyl)-3-[3-(trifluoromethyl)benzyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5216016.png)
![1-[6-(2-naphthyloxy)hexyl]-1H-imidazole](/img/structure/B5216024.png)
![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B5216027.png)
![4-ethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B5216032.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide](/img/structure/B5216045.png)

![N-(2-cyanophenyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5216065.png)
![7-[(dimethylamino)methyl]-6-hydroxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile hydrochloride](/img/structure/B5216072.png)
![N,N'-1,2-phenylenebis[2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide]](/img/structure/B5216087.png)
![1-[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-(2-pyridinyl)-4-piperidinol](/img/structure/B5216095.png)
![N,N-diethyl-2-(1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B5216101.png)